Molecular Weight and Lipophilicity Differentiation Versus 5-Bromofuran Analog
Relative to its 5-bromofuran analog (CAS 2034431-22-4), the target compound lacks the heavy bromine atom, yielding a substantially lower molecular weight and a predicted lower logP, consistent with improved compliance with Lipinski's Rule of Five [1]. The brominated analog has a molecular weight of 343.13 g/mol compared to 264.23 g/mol for the target compound, a difference of approximately 79 Da attributable solely to bromine substitution at the furan 5-position .
| Evidence Dimension | Molecular Weight and Calculated logP |
|---|---|
| Target Compound Data | MW = 264.23 g/mol; XLogP3-AA = 0.0 (estimated for core scaffold analog) |
| Comparator Or Baseline | 3-(1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione; MW = 343.13 g/mol; XLogP3-AA = 0.8 (estimated) |
| Quantified Difference | ΔMW ≈ -79 g/mol; ΔXLogP3 ≈ -0.8 units |
| Conditions | Computed physicochemical properties using PubChem 2021 release algorithms; C12H12N2O5 vs C12H11BrN2O5 |
Why This Matters
A 79 Da reduction in molecular weight and lower lipophilicity significantly improves predicted passive permeability and aqueous solubility, making the target compound a more favorable starting point for oral drug candidate optimization.
- [1] PubChem. Pyrrolidine-2,5-dione, 1-(2-furoyl)-. Computed Properties: XLogP3-AA = 0. National Center for Biotechnology Information. View Source
